5-Chloro-2-methoxy-1-(trifluoromethyl)naphthalene
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Overview
Description
5-Chloro-2-methoxy-1-(trifluoromethyl)naphthalene is an organic compound that belongs to the naphthalene family. This compound is characterized by the presence of a chlorine atom, a methoxy group, and a trifluoromethyl group attached to the naphthalene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-1-(trifluoromethyl)naphthalene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated naphthalene under the influence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, methoxylation, and trifluoromethylation of the naphthalene ring, followed by purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-1-(trifluoromethyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or demethoxylated products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine or methoxy group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthalenes .
Scientific Research Applications
5-Chloro-2-methoxy-1-(trifluoromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-1-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the substituents. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity to its target by increasing its lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(trifluoromethyl)aniline: This compound shares the methoxy and trifluoromethyl groups but differs in the position of the chlorine atom.
2-Chloro-5-(trifluoromethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a methoxy group.
Uniqueness
5-Chloro-2-methoxy-1-(trifluoromethyl)naphthalene is unique due to the specific arrangement of its substituents on the naphthalene ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
90067-90-6 |
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Molecular Formula |
C12H8ClF3O |
Molecular Weight |
260.64 g/mol |
IUPAC Name |
5-chloro-2-methoxy-1-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8ClF3O/c1-17-10-6-5-7-8(3-2-4-9(7)13)11(10)12(14,15)16/h2-6H,1H3 |
InChI Key |
FOSICARZGXUKMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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